N-(2-Hydroxy-6-methylphenyl)acetamide

Description

Overview of N-Substituted Acetamides in Contemporary Chemical Research

N-substituted acetamides are a class of organic compounds that feature prominently in a wide array of chemical and biological research fields. Their amide linkage is a key structural element in many pharmaceuticals, natural products, and synthetic polymers. In medicinal chemistry, these compounds are explored for a vast range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents. acs.orgmdpi.com The versatility of the N-substituted acetamide (B32628) scaffold allows for extensive structural modifications, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. acs.org For instance, the nature of the substituent on the nitrogen atom can significantly influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of its interaction with biological targets.

Structural Classification and Academic Relevance of Hydroxylated N-Arylated Acetamides

Within the broad family of N-substituted acetamides, the hydroxylated N-arylated subclass is of particular academic interest. These compounds are characterized by the presence of a hydroxyl (-OH) group on the aryl (aromatic) ring attached to the nitrogen atom. The position of the hydroxyl group can significantly impact the molecule's chemical reactivity and biological activity. For example, ortho-hydroxy N-arylacetamides have the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the amide oxygen, which can influence their conformation and properties. This structural feature is of interest in the design of molecules that can interact with specific biological receptors. The academic relevance of these compounds is underscored by studies on molecules like N-(2-hydroxyphenyl)acetamide, which has demonstrated anti-inflammatory and anti-arthritic properties. mdpi.comncats.io

Positioning of N-(2-Hydroxy-6-methylphenyl)acetamide within the Landscape of Acetamide Derivatives

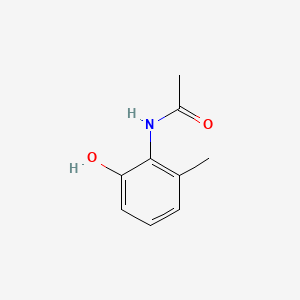

This compound, the focal point of this article, is a distinct molecule within the class of hydroxylated N-arylated acetamides. Its structure is defined by an acetamide group linked to a benzene (B151609) ring that is substituted with both a hydroxyl group and a methyl group at positions 2 and 6, respectively.

Key Structural Features:

Ortho-Hydroxy Group: The hydroxyl group at the ortho position relative to the acetamido group can participate in intramolecular hydrogen bonding.

Ortho-Methyl Group: The methyl group, also in an ortho position, introduces steric hindrance which can influence the rotational freedom around the C-N bond and potentially impact the molecule's interaction with biological targets.

The combination of these features makes this compound an interesting subject for synthetic and medicinal chemistry research. While specific research on this exact compound is limited, its structural similarity to other biologically active acetamides suggests potential for investigation.

Below is a table detailing some of the basic physicochemical properties of this compound and a closely related compound for comparison.

| Property | This compound | N-(2,6-Dimethylphenyl)-2-hydroxyacetamide |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 165.19 g/mol | 179.22 g/mol |

| CAS Number | 77774-35-7 | 29183-14-0 |

| IUPAC Name | This compound | N-(2,6-dimethylphenyl)-2-hydroxyacetamide |

Data sourced from publicly available chemical databases. royalsocietypublishing.orgnih.gov

A known synthesis route for this compound involves the reaction of 2-Amino-3-methylphenol (B31084) with acetic anhydride (B1165640).

Historical Trajectories and Foundational Research on Related Acetamide Scaffolds

The scientific journey of acetamide derivatives has a rich history, with early discoveries laying the groundwork for modern drug development. A pivotal moment was the introduction of acetanilide (B955) in 1886 as a fever-reducing drug under the name Antifebrin. wikipedia.orgbritannica.comdigitellinc.com This marked one of the first instances of a synthetic aniline (B41778) derivative being used for its analgesic and antipyretic properties. wikipedia.orgbritannica.com However, concerns over its toxicity, specifically the risk of methemoglobinemia, led researchers to seek safer alternatives. wikipedia.org

This search culminated in the development and introduction of phenacetin (B1679774) in 1887. digitellinc.com Subsequent research in 1948 established that acetanilide is primarily metabolized in the body to paracetamol (acetaminophen), and it is this metabolite that is responsible for its therapeutic effects. ncats.iopatsnap.com Acetaminophen (B1664979), a hydroxylated N-arylacetamide, has since become one of the most widely used analgesic and antipyretic drugs globally, often sold under brand names like Tylenol. nih.govtufts.edu The story of acetanilide and acetaminophen is a foundational narrative in medicinal chemistry, illustrating the importance of understanding a drug's metabolic fate and the drive to develop safer therapeutic agents. ncats.iopatsnap.com This historical context highlights the long-standing significance of the acetamide scaffold in the quest for effective and safe medicines.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-8(12)9(6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOWELJZRVSZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228386 | |

| Record name | Acetamide, N-(2-hydroxy-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77774-35-7 | |

| Record name | Acetamide, N-(2-hydroxy-6-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077774357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-hydroxy-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Hydroxy 6 Methylphenyl Acetamide and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in N-Arylated Acetamides

Amidation and N-Acylation Reactions of Substituted Aniline (B41778) Precursors

The most direct and common method for synthesizing N-(2-Hydroxy-6-methylphenyl)acetamide is the N-acylation of a corresponding substituted aniline. arabjchem.org This involves reacting an aniline derivative, where the amino, hydroxyl, and methyl groups are already in the desired positions, with an acetylating agent.

A primary precursor for this reaction is 2-Amino-3-methylphenol (B31084). chemicalbook.comsigmaaldrich.com The synthesis can be achieved by reacting this precursor with acetic anhydride (B1165640). chemicalbook.com Alternatively, chloroacetyl chloride can be used in the presence of a base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972). researchgate.netekb.eg The reactivity of N-aryl-2-chloroacetamides is notable due to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net

The N-arylation of amides, a reaction also known as the Goldberg condensation, has been refined through the use of copper-catalyzed systems. These methods often employ a copper(I) salt, a chelating 1,2-diamine ligand, and a base, which allows the reaction to proceed under milder conditions than traditional methods. bsu.by Such protocols have been successfully used to couple various substituted iodoferrocenes with acetamide (B32628). bsu.by

Table 1: Selected N-Acylation Methods for Aryl Amines

| Amine Precursor | Acylating Agent | Catalyst/Base | Solvent | Product Type | Citation |

|---|---|---|---|---|---|

| Substituted Anilines | Chloroacetyl chloride | Triethylamine | Dichloromethane | N-Aryl-2-chloroacetamides | researchgate.net |

| Aniline | Chloroacetyl chloride | Potassium carbonate | Acetone | 2-Chloro-N-phenylacetamide | ekb.eg |

| 4-Aminophenol | Chloroacetyl chloride | Sodium acetate | Acetic acid | 2-Chloro-N-(4-hydroxyphenyl)acetamide | iucr.org |

| Iodoferrocenes | Acetamide | CuI, DMEDA, K₃PO₄ | Dioxane | N-Ferrocenyl Acetamides | bsu.by |

Reductive Amination Pathways for Constructing Amine Intermediates

Reductive amination provides a powerful and reliable alternative for forming carbon-nitrogen bonds, effectively avoiding the overalkylation issues that can plague direct alkylation of amines. harvard.edumasterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. youtube.com

While not a direct route to the final acetamide, reductive amination is a crucial strategy for synthesizing the necessary amine precursors. For instance, a suitably substituted hydroxy-methyl-phenyl aldehyde or ketone could be reacted with ammonia (B1221849) or an appropriate amine, followed by reduction to yield the primary or secondary amine intermediate. This intermediate can then undergo N-acylation as described previously.

A variety of reducing agents are suitable for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they selectively reduce the iminium ion in the presence of the original carbonyl group. harvard.edumasterorganicchemistry.com The reaction is often performed as a one-pot procedure, providing an efficient route to a wide range of primary, secondary, and tertiary amines. youtube.comorganic-chemistry.org

Table 2: General Scheme of Reductive Amination for Amine Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent | Intermediate | Final Amine Product | Citation |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Imine/Iminium Ion | Secondary/Tertiary Amine | harvard.edumasterorganicchemistry.com |

Approaches for Regioselective Introduction of the Phenolic Hydroxyl Group

Achieving the correct placement of the hydroxyl group on the phenyl ring is a significant synthetic challenge. Modern ortho-hydroxylation techniques and classical functional group interconversions are two primary strategies to ensure the desired regioselectivity.

Ortho-Hydroxylation Methodologies

Directing-group-assisted C-H bond activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In the context of N-aryl acetamides, the amide group itself can serve as a directing group to guide hydroxylation to the ortho position.

Recent advances include metallaphotocatalysis, which enables the ortho-hydroxylation of substituted anilides under mild conditions. nih.gov One such system uses a combination of a photocatalyst (4CzIPN) and a ruthenium catalyst ([RuCl₂(p-cymene)]₂) with an oxidant to hydroxylate anilides containing electron-withdrawing groups in moderate yields. nih.gov Palladium-catalyzed reactions have also been developed for the ortho-hydroxylation of various substrates, including benzyl (B1604629) alcohols and benzamides. researchgate.net The regioselectivity in these reactions can be controlled by the choice of metal catalyst; for example, Pd(II) catalysts can direct hydroxylation to the aniline ring of a benzanilide, whereas Ru(II) catalysts can direct it to the benzoyl ring. rsc.orgrsc.org

Furthermore, electrochemical strategies offer a sustainable alternative for the site-selective hydroxylation of N-protected anilines, using electricity as a green oxidant and water as the hydroxyl source. researchgate.net These methods exhibit excellent regioselectivity and compatibility with a range of functional groups. researchgate.netresearchgate.net

Table 3: Methods for Regioselective Ortho-Hydroxylation

| Substrate Type | Method | Catalyst/Reagents | Key Features | Citation |

|---|---|---|---|---|

| Substituted Anilides | Metallaphotocatalysis | 4CzIPN, [RuCl₂(p-cymene)]₂, PIFA | Mild conditions, targets ortho-position of directing group | nih.gov |

| N-Alkyl-benzanilides | Transition Metal Catalysis | Pd(II) or Ru(II) | Catalyst-controlled regioselectivity | rsc.orgrsc.org |

| N-Protected Anilines | Electro-catalysis | Electricity as oxidant, Water as hydroxyl source | Sustainable, para-selective hydroxylation | researchgate.net |

Functional Group Interconversions on the Phenyl Ring

Functional group interconversion (FGI) is a foundational strategy in organic synthesis where one functional group is transformed into another. youtube.comsolubilityofthings.com This approach can be used to install a phenolic hydroxyl group by starting with a precursor containing a different, more easily introduced functional group at the desired position.

A classic FGI route to phenols involves the deaminative hydroxylation of anilines. nih.gov This can be accomplished by converting an amino group into a diazonium salt, which is then hydrolyzed to the corresponding phenol (B47542). A more modern, bio-inspired approach uses a pyrylium (B1242799) tetrafluoroborate (B81430) salt to convert electron-deficient anilines and aminoheterocycles into their hydroxylated analogs under mild conditions, avoiding the use of harsh bases. nih.gov This method proceeds through a Lossen-type rearrangement. nih.gov

Another FGI strategy is the conversion of nitroarenes to phenols. This can be achieved through various methods, including radical-nucleophilic substitution (SRN1) mechanisms. whiterose.ac.uk The reduction of a nitro group to an amino group, which is then converted to a hydroxyl group as described above, is also a viable two-step FGI pathway. youtube.com

Table 4: Functional Group Interconversion (FGI) Routes to Phenols

| Starting Functional Group | Key Reagents/Reaction | Intermediate(s) | Resulting Functional Group | Citation |

|---|---|---|---|---|

| Amino Group (-NH₂) | NaNO₂, H⁺; then H₂O, Δ | Diazonium Salt | Hydroxyl Group (-OH) | youtube.com |

| Amino Group (-NH₂) | Pyrylium salt, Hydroxamic acid | Pyridinium salt | Hydroxyl Group (-OH) | nih.gov |

| Nitro Group (-NO₂) | Reduction (e.g., H₂, Pd/C), then Deamination | Amino Group | Hydroxyl Group (-OH) | youtube.com |

Control of Methyl Group Installation and Positional Isomerism

The synthesis of this compound requires precise control over the placement of the methyl group to yield the correct positional isomer. The most straightforward approach is to begin with a starting material where the methyl group is already correctly positioned, such as 3-methylphenol (m-cresol).

Alternatively, regioselective methylation of a phenol can be employed. The vapor-phase methylation of phenols with methanol (B129727) over metal oxide catalysts is a well-established industrial process. google.comgoogle.com The choice of catalyst is critical for controlling the position of methylation. Magnesium oxide, for example, is a highly effective catalyst for selective ortho-methylation at temperatures between 475-600°C. google.com This process allows for the high-yield production of ortho-methylated phenols like o-cresol (B1677501) and 2,6-xylenol. google.com

The reaction mechanism over acidic catalysts like zeolites is proposed to involve two competitive pathways: direct C-alkylation of the phenol and O-alkylation to form anisole, which then rearranges to C-alkylated products. researchgate.net The properties of the catalyst, such as the acid strength and pore structure of zeolites, can influence the ratio of ortho- to para-cresol products. researchgate.netunimi.it

Table 5: Methods for Regioselective Methylation of Phenol

| Methylating Agent | Catalyst | Temperature | Selectivity | Citation |

|---|---|---|---|---|

| Methanol (vapor phase) | Magnesium Oxide | 475-600°C | Ortho-methylation | google.com |

| Methanol (vapor phase) | Iron-vanadium-chromium mixed oxide | 300-500°C | Ortho-methylation | google.com |

| Methanol (gas phase) | Zeolites (HBEA, HZSM5, etc.) | >350°C | Forms o- and p-cresols | researchgate.net |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound typically involves the N-acylation of 2-amino-3-methylphenol with an acetylating agent. The optimization of this reaction is crucial for maximizing product yield and purity while minimizing reaction time and the use of harsh reagents. Key parameters that are often manipulated during optimization include the choice of solvent, catalyst, temperature, and reaction time.

A known method for the synthesis of this compound involves the reaction of 2-Amino-3-methylphenol with acetic anhydride. In one reported procedure, the use of tetrahydrofuran (B95107) (THF) as a solvent at a temperature of 60°C for a duration of 1 hour resulted in a high yield of 95%. This specific protocol provides a benchmark for further optimization studies.

To illustrate the impact of various reaction conditions on the synthesis of N-arylacetamides, the following interactive data table presents a hypothetical optimization study for the synthesis of this compound. While direct comparative experimental data for this specific compound is limited in publicly available literature, this table is constructed based on general principles of N-acylation reactions and the available data point.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | None | 60 | 1 | 95 |

| 2 | Dichloromethane (DCM) | None | 25 | 4 | Data not available |

| 3 | Acetonitrile (B52724) | None | 80 | 2 | Data not available |

| 4 | Water | None | 100 | 3 | Data not available |

| 5 | Solvent-free | None | 60 | 0.5 | Data not available |

| 6 | Tetrahydrofuran (THF) | Pyridine | 25 | 2 | Data not available |

Detailed Research Findings:

The selection of an appropriate solvent is critical, as it can influence the solubility of reactants and the reaction rate. Aprotic solvents like THF and dichloromethane are commonly employed. Catalyst-free conditions are often preferred for simplicity and to avoid contamination of the final product. However, both acid and base catalysts can be used to accelerate the reaction. For instance, catalysts such as KF-Al2O3, ZnO, and various Lewis acids have been reported for N-acylation reactions. orientjchem.org Temperature and reaction time are interdependent variables; higher temperatures generally lead to shorter reaction times but may also promote the formation of side products. The optimization process, therefore, seeks a balance between these parameters to achieve the highest possible yield of the desired product in the shortest amount of time and with the highest purity.

Green Chemistry Principles and Sustainable Synthesis Approaches for Acetamide Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of acetamide derivatives to minimize environmental impact and enhance safety. These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency.

Several sustainable approaches have been developed for the synthesis of acetamides. One notable strategy is the development of catalyst-free and solvent-free reaction conditions. mdpi.com The N-acylation of amines with acetic anhydride can, in some cases, proceed efficiently without the need for a catalyst or a solvent, which significantly reduces the generation of waste. mdpi.com For example, the reaction of aniline with acetic anhydride has been shown to proceed to completion in a short time at room temperature without any solvent. orientjchem.org

Another green approach involves the use of alternative and less hazardous reagents. For instance, the use of acetonitrile as both a reagent and a solvent in a continuous-flow system with a reusable alumina (B75360) catalyst presents a safer alternative to traditional acylating agents like acetyl chloride and acetic anhydride. researchgate.net This method avoids the use of corrosive and hazardous starting materials. researchgate.net

Enzymatic synthesis is another powerful green chemistry tool for amide bond formation. The use of enzymes, such as Candida antarctica lipase (B570770) B, can catalyze the amidation of carboxylic acids and amines with high selectivity and under mild reaction conditions. americanelements.com These biocatalytic methods often use greener solvents, such as cyclopentyl methyl ether, and can lead to high conversions and yields without the need for extensive purification. americanelements.com

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Syntheses that proceed with high atom economy, such as direct amidation reactions that produce water as the only byproduct, are highly desirable. The development of one-pot synthesis procedures also contributes to the sustainability of acetamide production by reducing the number of reaction steps, solvent usage, and waste generation. mdpi.com

The table below summarizes some of the green chemistry approaches applicable to the synthesis of acetamide derivatives.

| Green Chemistry Approach | Description | Advantages | Example/Application |

|---|---|---|---|

| Catalyst-free Synthesis | Performing the reaction without the use of a catalyst. | Avoids catalyst cost, potential product contamination, and catalyst disposal issues. | N-acylation of amines with acetic anhydride under neat conditions. mdpi.com |

| Solvent-free Synthesis | Conducting the reaction without a solvent medium. | Reduces solvent waste, simplifies work-up, and can increase reaction rates. | Acetylation of various amines and alcohols at room temperature. mdpi.com |

| Use of Greener Reagents | Employing less hazardous and more environmentally benign starting materials. | Enhances safety and reduces the environmental impact of the chemical process. | Using acetonitrile as an acetylating agent in a flow reactor. researchgate.net |

| Enzymatic Synthesis | Utilizing enzymes as biocatalysts for the reaction. | High selectivity, mild reaction conditions, and use of renewable catalysts. | Lipase-catalyzed synthesis of amides in green solvents. americanelements.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Saves time, reduces solvent consumption, and minimizes waste. | One-pot synthesis of 2-hydroxy-N-arylacetamides. mdpi.com |

Advanced Spectroscopic and Structural Characterization of N 2 Hydroxy 6 Methylphenyl Acetamide

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups present within a molecule and probing its conformational state. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds and molecular motions can be pinpointed.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of N-(2-Hydroxy-6-methylphenyl)acetamide. The spectrum is characterized by a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key FT-IR spectral data, extrapolated from closely related compounds such as N-phenylacetamides and substituted phenols, are summarized below. The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to appear around 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is one of the most intense and characteristic absorptions, typically observed in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, is expected between 1570 and 1515 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amide group is typically found between 1400 and 1200 cm⁻¹.

Interactive Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3400-3200 (broad) | Phenolic Hydroxyl |

| N-H Stretch | 3300-3100 | Amide |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 3000-2850 | Methyl Group |

| C=O Stretch (Amide I) | 1680-1630 | Amide |

| N-H Bend (Amide II) | 1570-1515 | Amide |

| Aromatic C=C Stretch | 1600-1450 | Phenyl Ring |

| C-N Stretch | 1400-1200 | Amide |

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information on the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared light, FT-Raman measures the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric C=C stretching vibrations of the phenyl ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic ring are also readily observed. The carbonyl (C=O) stretching of the amide group will also be present, though its intensity can vary. Analysis of related compounds suggests that the FT-Raman spectrum can provide a detailed fingerprint of the molecule, aiding in its definitive identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the proton signals are indicative of their electronic environment.

Based on data from analogous compounds like N-(2-methoxyphenyl)acetamide chemicalbook.com, the following proton signals are anticipated:

A singlet for the phenolic hydroxyl proton (-OH), typically in the range of δ 9.0-10.0 ppm, although its position can be concentration and solvent dependent.

A singlet for the amide proton (-NH), usually found downfield between δ 7.5 and 8.5 ppm.

The aromatic protons on the phenyl ring will appear as a multiplet in the region of δ 6.8-7.3 ppm. The specific splitting pattern will depend on the coupling between adjacent protons.

A singlet for the methyl group attached to the phenyl ring (-CH₃), expected to be in the upfield region, around δ 2.2-2.4 ppm.

A singlet for the acetyl methyl protons (-COCH₃), typically appearing around δ 2.1-2.3 ppm.

Interactive Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | 9.0 - 10.0 | Singlet |

| Amide NH | 7.5 - 8.5 | Singlet |

| Aromatic CH | 6.8 - 7.3 | Multiplet |

| Phenyl CH₃ | 2.2 - 2.4 | Singlet |

| Acetyl CH₃ | 2.1 - 2.3 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

By analyzing data from similar structures such as N-(2,6-dimethylphenyl)-N-methylacetamide rsc.org, the expected chemical shifts for the carbon atoms in this compound are as follows:

The carbonyl carbon of the amide group is the most deshielded, appearing in the range of δ 168-172 ppm.

The carbon atom of the phenyl ring attached to the hydroxyl group (C-OH) is expected around δ 150-155 ppm.

The carbon atom of the phenyl ring bonded to the nitrogen atom (C-N) is anticipated in the region of δ 140-145 ppm.

The other aromatic carbons will resonate between δ 115 and 130 ppm.

The carbon of the methyl group attached to the phenyl ring will appear at approximately δ 17-20 ppm.

The acetyl methyl carbon is expected around δ 23-26 ppm.

Interactive Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| C-OH (Aromatic) | 150 - 155 |

| C-N (Aromatic) | 140 - 145 |

| Aromatic CH | 115 - 130 |

| Phenyl CH₃ | 17 - 20 |

| Acetyl CH₃ | 23 - 26 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY experiment would reveal the coupling relationships between protons, specifically confirming the connectivity of the aromatic protons on the phenyl ring. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. For example, the signal for the phenyl methyl protons in the ¹H NMR spectrum would show a correlation to the phenyl methyl carbon signal in the ¹³C NMR spectrum.

Further structural details, such as long-range proton-carbon couplings, could be elucidated using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This would, for instance, confirm the connectivity between the amide proton and the carbonyl carbon, as well as the protons of the acetyl methyl group and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound, with a chemical formula of C₉H₁₁NO₂ and a monoisotopic mass of 165.079 g/mol , the molecular ion peak ([M]⁺) is expected at an m/z of 165. nih.govresearchgate.net In soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) would be prominently observed at m/z 166. massbank.eu

The fragmentation of this compound is governed by the presence of the amide linkage and the substituted aromatic ring. The primary fragmentation modes for amides typically involve α-cleavage on either side of the carbonyl group. uni.lu A plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion at m/z 166 would involve:

Loss of ketene (B1206846) (CH₂=C=O): A characteristic fragmentation for acetamides is the loss of a neutral ketene molecule (42.01 Da), which would lead to the formation of a protonated 2-amino-3-methylphenol (B31084) ion at m/z 124.

Cleavage of the amide C-N bond: Scission of the bond between the carbonyl carbon and the nitrogen atom can result in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 or, more significantly, the protonated 2-hydroxy-6-methylaniline fragment at m/z 124 after rearrangement.

Loss of water: The presence of the ortho-hydroxyl group could facilitate the loss of a water molecule (18.01 Da) from the parent ion under certain conditions, yielding a fragment at m/z 148.

Analysis of closely related structures, such as N-(2-methoxyphenyl)acetamide ([M+H]⁺ at m/z 166), shows a significant fragment corresponding to the loss of ketene, supporting the proposed pathway. massbank.eu A summary of expected key fragments is presented in Table 1.

Table 1: Proposed Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Ion Formula | Description |

|---|---|---|

| 166 | [C₉H₁₂NO₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 124 | [C₇H₁₀NO]⁺ | [M+H - CH₂CO]⁺; Loss of neutral ketene |

| 106 | [C₇H₈N]⁺ | [M+H - CH₂CO - H₂O]⁺; Subsequent loss of water |

Electronic Absorption and Emission Spectroscopy for Chromophoric and Photophysical Properties

The electronic absorption properties of this compound are determined by its primary chromophore, the substituted benzene (B151609) ring. The electronic transitions are typically of the π → π* type. The presence of the hydroxyl (-OH), methyl (-CH₃), and acetamido (-NHCOCH₃) groups on the phenyl ring influences the position and intensity of the absorption bands compared to unsubstituted benzene. Both the hydroxyl and acetamido groups are auxochromes that can cause a bathochromic (red) shift of the absorption maxima. Studies on analogous compounds, such as N-(4-methoxyphenyl)-N-methyl-acetamide, show distinct UV absorption profiles. nist.gov Similarly, the UV-Vis spectrum of 2-chloro-N-(2,4-dinitrophenyl)acetamide is well-documented, although the nitro groups in that case act as powerful chromophores. researchgate.net For this compound, one would anticipate absorption maxima in the UV region, likely shifted to longer wavelengths than benzene due to the electron-donating effects of the substituents.

Regarding emission properties, compounds containing phenol (B47542) and anilide moieties can exhibit fluorescence. Upon excitation at an appropriate wavelength corresponding to its absorption band, the molecule may relax to its ground state via radiative decay, emitting a photon. The chelation-enhanced fluorescence (CHEF) effect has been observed in structurally related molecules, where the presence of the hydroxyl and amide groups can lead to enhanced fluorescence upon coordination with metal ions. nih.gov The specific emission wavelength and quantum yield for this compound would require experimental measurement, but its structure suggests a potential for fluorescence activity.

Single Crystal X-ray Crystallography for Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, its solid-state architecture can be reliably predicted by analyzing the crystal structures of closely related analogues. nih.govnih.govnih.goviucr.org These studies provide a robust framework for understanding the intermolecular interactions, conformational preferences, and packing motifs that define the crystalline state.

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The molecule contains two hydrogen bond donor groups (the phenolic -OH and the amide N-H) and two primary hydrogen bond acceptor sites (the carbonyl oxygen and the phenolic oxygen).

A strong intramolecular hydrogen bond is anticipated between the phenolic hydrogen and the amide carbonyl oxygen, forming a stable six-membered ring motif, commonly denoted as an S(6) graph set. nih.gov This interaction is a recurring feature in ortho-hydroxy acetanilides and significantly influences the molecule's conformation. nih.govresearchgate.net

Intermolecularly, the amide N-H group is expected to act as a donor to the carbonyl oxygen of an adjacent molecule, forming robust N-H···O hydrogen bonds. This interaction typically links molecules into chains or dimers, a common supramolecular synthon in amide crystals. americanelements.com Furthermore, the phenolic oxygen may act as an acceptor in O-H···O or C-H···O interactions, further stabilizing the crystal lattice. nih.govnih.gov

While π-π stacking is a possibility, it may not be a dominant feature. In some related structures, the molecules adopt a herringbone-like packing arrangement to minimize steric hindrance, rather than a face-to-face stack. americanelements.com However, weak π-π interactions with centroid-centroid separations around 3.7 Å have been observed in other similar acetamide (B32628) derivatives. nih.gov

Table 2: Expected Hydrogen Bonds in the Crystal Structure of this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type | Description |

|---|---|---|---|---|

| O-H | H | O=C | Intramolecular | Forms a stable S(6) ring motif |

| N-H | H | O=C | Intermolecular | Links molecules into chains or dimers |

| N-H | H | O-H (phenolic) | Intermolecular | Possible alternative H-bond linkage |

In the solid state, this compound is expected to exist exclusively in the amide-keto tautomeric form, which is energetically favored over the imidol-enol form.

The molecule's conformation is largely dictated by the strong intramolecular S(6) hydrogen bond discussed previously. This interaction forces the hydroxyl group, the carbonyl group, and the atoms of the phenyl ring to be nearly coplanar. However, the entire acetamide group may not be perfectly coplanar with the benzene ring. In the crystal structure of the analogous N-(2-methoxyphenyl)acetamide, the amide group is twisted out of the phenyl plane, with C-N-C-C torsion angles near 177°. researchgate.netiucr.org A similar non-planar conformation, albeit slight, is expected for the title compound due to the steric influence of the ortho-methyl group. The amide bond itself is anticipated to adopt a trans configuration, which is the most stable conformation for secondary amides.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a detailed picture of molecular packing is generated.

Although a Hirshfeld analysis specific to this compound cannot be performed without its crystal structure data, the results from N-(2-methoxyphenyl)acetamide (C₉H₁₁NO₂) provide an excellent and highly relevant model. researchgate.netiucr.org The analysis of this isomer reveals the quantitative contributions of various intermolecular contacts to the total Hirshfeld surface area. These contacts are visualized in 2D "fingerprint plots," where specific interactions appear as characteristic features. For instance, strong hydrogen bonds like O-H···O and N-H···O appear as sharp, distinct spikes in the plot. nih.gov

The quantitative breakdown of intermolecular contacts for the analogous N-(2-methoxyphenyl)acetamide is presented in Table 3. It is expected that this compound would exhibit a very similar distribution, dominated by H···H, O···H, and C···H contacts. The large percentage of H···H contacts is typical for organic molecules, representing van der Waals interactions. The significant O···H/H···O contribution (21.4%) quantitatively confirms the importance of hydrogen bonding in the crystal packing. researchgate.netiucr.org

Table 3: Representative Quantitative Contributions to Molecular Packing from Hirshfeld Surface Analysis of an Isomer, N-(2-methoxyphenyl)acetamide. researchgate.netiucr.org

| Intermolecular Contact Type | Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | 53.9% | Represents non-specific van der Waals forces. |

| O···H / H···O | 21.4% | Quantifies the significant role of N-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | 21.4% | Indicates contacts between aryl/methyl hydrogens and carbon atoms. |

Computational and Theoretical Investigations of N 2 Hydroxy 6 Methylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. ijaemr.com High-level quantum mechanical methods, including Density Functional Theory (DFT) and ab initio calculations, are employed for this purpose. usna.edu DFT methods, such as B3LYP, and ab initio methods like Hartree-Fock (HF), calculate the molecule's energy and its gradient with respect to atomic positions to find the most stable conformation. usna.eduresearchgate.net

For acetanilide (B955), a parent compound to N-(2-Hydroxy-6-methylphenyl)acetamide, computational studies have shown that the geometry in the gas phase is planar. However, in the solid crystal state, a twist is often observed in the acetamide (B32628) group relative to the phenyl ring, suggesting that this distortion is induced by intermolecular forces within the crystal lattice. usna.edu A comparison of calculated parameters for acetanilide using various computational methods with experimental neutron diffraction data reveals minimal differences in bond lengths and angles, underscoring the accuracy of these theoretical models. usna.edu

Table 1: Selected Calculated Structural Parameters for Acetanilide (Data adapted from a computational study on acetanilides and presented here as an illustrative example for a related structure.) usna.edu

| Parameter | wB97x/6-31+G(d) | M062x/6-31+G(d) | Neutron Diffraction (Expt.) |

| Bond Lengths (Å) | |||

| C=O | 1.222 | 1.218 | 1.236 |

| C-N | 1.369 | 1.376 | 1.362 |

| N-H | 1.012 | 1.012 | 1.001 |

| Phenyl C-N | 1.417 | 1.410 | 1.425 |

| Bond Angles (deg.) | |||

| O=C-N | 123.0 | 122.9 | 122.9 |

| C-N-C | 127.8 | 128.5 | 129.4 |

| Dihedral Angle (deg.) | |||

| C-C-N-C | 0.0 | 0.0 | 17.6 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For related compounds like N-(4-hydroxyl phenyl) acetamide, the HOMO-LUMO energy gap has been calculated using DFT. researchgate.net Such calculations for this compound would reveal how the specific substitution pattern influences its electronic properties and reactivity compared to other isomers and related molecules.

Table 2: Theoretical Quantum Chemical Properties of N-(4-hydroxyl phenyl) acetamide (Data from a study on a related isomer, presented for illustrative purposes.) researchgate.net

| Parameter | Value (eV) |

| EHOMO | -8.99 |

| ELUMO | -4.68 |

| Energy Gap (ΔE) | 4.31 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation, which is the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory within the NBO framework. researchgate.net

In studies of related ortho-substituted phenols, NBO analysis has revealed significant delocalization of non-bonding electrons from substituents onto the phenyl ring, which increases the ring's electron density. researchgate.net For a molecule like this compound, NBO analysis would quantify the stabilizing interactions between the hydroxyl and acetamide groups and the phenyl ring, providing a deeper understanding of its electronic structure and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. rsc.org It is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, rich in electron density, and are characteristic of nucleophilic or proton acceptor sites (e.g., lone pairs on oxygen or nitrogen atoms).

Blue regions indicate positive electrostatic potential, which is electron-poor, and are characteristic of electrophilic or proton donor sites (e.g., hydrogen atoms attached to electronegative atoms like in a hydroxyl group). nih.gov

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would clearly identify the oxygen atoms of the carbonyl and hydroxyl groups as the most negative sites, susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the N-H proton would appear as positive potential sites, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational space of a molecule, revealing its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent). nih.gov

For the isomeric compound N-(2-hydroxy-4-methylphenyl)acetamide, studies using Nuclear Magnetic Resonance (NMR) spectroscopy have been conducted to investigate its molecular dynamics in solution, including the formation and energetics of intra- and intermolecular hydrogen bonds. Such simulations for this compound would provide crucial information on its conformational preferences, the stability of its intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, and how it interacts with solvent molecules.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and have been shown to reproduce experimental data with reasonable accuracy. ijaemr.com A comparison between calculated and experimental spectra serves as a powerful validation of both the computational model and the experimental assignments. researchgate.netresearchgate.net

In studies of phenol (B47542) and its derivatives, DFT calculations at the B3LYP level have shown excellent agreement with experimental vibrational frequencies, although calculated values are often slightly higher due to the calculations being performed on a single molecule in the gas phase (harmonic approximation) while experiments are typically done on bulk material. ijaemr.com For this compound, theoretical calculations would predict its characteristic vibrational modes, such as the O-H, N-H, and C=O stretching frequencies. These predictions could then be compared with experimental IR and Raman spectra to confirm the molecular structure and analyze the effects of intramolecular hydrogen bonding on these vibrational modes. pressbooks.pub

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the NLO properties of organic molecules. rsc.org The NLO response of a molecule is primarily determined by its hyperpolarizability.

For molecules like this compound, the presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (carbonyl group) moieties attached to a π-conjugated system (the phenyl ring) is a key structural feature for potential NLO activity. Computational studies on similar donor-acceptor substituted aromatic compounds have shown that such arrangements can lead to significant hyperpolarizability values. mq.edu.au

The primary NLO property of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations can predict the magnitude of β, as well as the dipole moment (μ) and polarizability (α). These calculations are typically performed using DFT methods with specialized basis sets suitable for describing the electronic response to an electric field.

A study on substituted anilines and N,N-dimethylanilines demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. mq.edu.au For instance, increasing the donor strength and the conjugation length was found to increase the β value. While this compound was not part of that study, the principles derived are directly applicable. The intramolecular hydrogen bond that can form between the hydroxyl group and the carbonyl oxygen would also be a critical factor influencing the molecular geometry and, consequently, its electronic and NLO properties.

Table 2: Predicted NLO Properties for a Structurally Related Acetanilide Derivative

| Property | Symbol | Description | Predicted Value (a.u.) |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | 2-5 |

| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. | 100-150 |

| First Hyperpolarizability | β | The primary measure of the second-order NLO response. | 500-1500 |

Note: These values are illustrative and based on computational predictions for aniline (B41778) and acetanilide derivatives with donor-acceptor substitutions. They are not specific to this compound.

Chemical Reactivity and Transformation Mechanisms of N 2 Hydroxy 6 Methylphenyl Acetamide

Reactivity of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is a primary site of reactivity in N-(2-Hydroxy-6-methylphenyl)acetamide, readily participating in reactions typical of phenols, such as O-alkylation, O-acylation, and oxidation.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to electrophilic attack.

O-Alkylation: This reaction involves the formation of an ether linkage by replacing the hydrogen atom of the hydroxyl group with an alkyl group. The reaction typically proceeds via a Williamson-type synthesis, where the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. mdpi.com For instance, the O-alkylation of the structurally similar salicylamide (B354443) is often carried out using an alkyl halide in the presence of a base like potassium carbonate. mdpi.com It is crucial to use primary alkyl halides to avoid competing elimination reactions. mdpi.com

O-Acylation: This reaction leads to the formation of an ester by reacting the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base or an acid catalyst. In acidic conditions, which can favor O-acylation over N-acylation, the amine functionality is protonated, thus reducing its nucleophilicity. nih.gov For example, the chemoselective O-acylation of hydroxyamino acids has been successfully achieved using acyl chlorides in trifluoroacetic acid (CF₃COOH). nih.gov Conversely, under basic conditions, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction.

A summary of representative O-alkylation and O-acylation reactions is presented in Table 1.

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide (e.g., ethyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Alkoxy-6-methylphenyl)acetamide |

| O-Acylation | Acyl chloride (e.g., acetyl chloride), Acid (e.g., CF₃COOH) or Base (e.g., pyridine) | (2-Acetamido-3-methylphenyl) acetate |

The phenolic hydroxyl group makes the aromatic ring of this compound highly susceptible to oxidation. The oxidation of phenols can lead to a variety of products, including quinones and polymeric materials, depending on the oxidant and reaction conditions.

In the case of structurally similar compounds like acetaminophen (B1664979) (4-hydroxyacetanilide), oxidation is a well-studied process. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Electrochemical oxidation or reaction with strong oxidizing agents such as dichromate can lead to the formation of benzoquinone derivatives. researchgate.net For this compound, oxidation would likely proceed through the formation of a phenoxyl radical, which can then be further oxidized to form a corresponding ortho-benzoquinone derivative. The presence of the electron-donating methyl and acetamido groups would further activate the ring towards oxidation. The degradation of acetaminophen has been shown to produce intermediates like hydroquinone (B1673460) and 1,4-benzoquinone. nih.govmdpi.com By analogy, the oxidation of this compound could potentially lead to the formation of 3-methyl-1,2-benzoquinone and other degradation products resulting from ring cleavage, such as carboxylic acids. nih.gov

Transformations Involving the Amide Nitrogen and Carbonyl Moiety

The acetamido group offers another reactive center within the molecule, allowing for modifications at both the nitrogen atom and the carbonyl carbon.

N-Alkylation: The nitrogen atom of the amide group is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. researchgate.net However, N-alkylation can be achieved under specific conditions. This typically requires the use of a strong base to deprotonate the amide, forming an amidate anion, which is a much stronger nucleophile. rsc.org Common bases for this purpose include sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.org The resulting amidate can then react with an alkyl halide. rsc.orgwikipedia.org Phase-transfer catalysis has also been employed for the N-alkylation of amides under solvent-free conditions using microwave irradiation, which can significantly accelerate the reaction. mdpi.com Given the presence of the more acidic phenolic proton, selective N-alkylation would require careful choice of reagents and reaction conditions, potentially involving protection of the hydroxyl group.

N-Acylation: The introduction of a second acyl group onto the amide nitrogen to form an imide is also possible, though it generally requires forcing conditions. The reaction of an amide with an acyl chloride or anhydride, often at high temperatures, can lead to the formation of an N-acyl derivative. In the synthesis of paracetamol from p-aminophenol and acetic anhydride, N-acylation is favored over O-acylation because the amino group is more nucleophilic than the hydroxyl group under the reaction conditions. quora.com However, for an already formed amide like this compound, further acylation on the nitrogen would be more challenging.

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-amino-3-methylphenol (B31084) and acetic acid. Amide hydrolysis is generally a slow process at neutral pH but is accelerated by the presence of acids or bases. rsc.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and carboxylic acid. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the amidate anion as the leaving group, which is then protonated by the solvent to give the amine.

The kinetics of hydrolysis for N-substituted amides have been studied, and the reaction rates are influenced by factors such as pH, temperature, and the structure of the amide. osti.gov For instance, the hydrolysis of N-methylacetamide has been shown to be first order in both the amide and water. osti.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the hydroxyl group, the acetamido group, and the methyl group.

Electrophilic Aromatic Substitution: The hydroxyl and acetamido groups are both powerful activating groups and are ortho, para-directors. The methyl group is a weaker activating group, also directing to the ortho and para positions. In this compound, the hydroxyl group is at position 1, the acetamido group at position 2, and the methyl group at position 6. The positions ortho and para to the powerful hydroxyl group are positions 3, 5 (para), and 6. The positions ortho and para to the acetamido group are positions 3 and 5. The position para to the methyl group is position 3, and the other ortho position is occupied. Therefore, electrophilic attack is strongly directed to positions 3 and 5 of the phenyl ring. The steric hindrance from the adjacent methyl and acetamido groups might influence the regioselectivity between these two positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on an electron-rich aromatic ring like the one in this compound is generally unfavorable. SNAAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. nih.gov However, recent research has shown that phenols can undergo nucleophilic aromatic substitution under certain catalytic conditions, for example, using transition metal catalysts that activate the ring via π-coordination. acs.org Another strategy involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby facilitating nucleophilic attack. osti.govnih.gov

A summary of the directing effects for electrophilic substitution is provided in Table 2.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -NHCOCH₃ | 2 | Activating | Ortho, Para |

| -CH₃ | 6 | Weakly Activating | Ortho, Para |

Intramolecular Cyclization Reactions and Annulation Pathways

A significant aspect of the reactivity of this compound is its potential to undergo intramolecular cyclization reactions, primarily leading to the formation of benzoxazole (B165842) derivatives. This transformation is a common strategy in heterocyclic chemistry for the synthesis of this important scaffold, which is found in many biologically active compounds.

The general mechanism for the acid-catalyzed cyclization involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic phenolic hydroxyl group attacks this activated carbonyl, leading to a tetrahedral intermediate. Dehydration of this intermediate results in the formation of the stable, aromatic benzoxazole ring system. In the case of this compound, this would theoretically yield 2,7-dimethyl-1,3-benzoxazole.

While specific studies detailing the cyclization of this compound are not extensively documented in the reviewed literature, the analogous intramolecular cyclization of N-hydroxy-2-phenoxyacetamides to form 2H-1,4-benzoxazin-3(4H)-ones has been reported. ias.ac.in This reaction proceeds via an intramolecular electrophilic aromatic substitution, highlighting the propensity of ortho-substituted hydroxy-amide systems to undergo ring-closing reactions. ias.ac.in

Annulation, the formation of a new ring onto an existing one, can also be envisaged for this molecule. Under specific conditions, particularly those involving bifunctional reagents, the existing phenyl ring and its substituents could serve as a foundation for building more complex polycyclic systems.

The following table summarizes a plausible intramolecular cyclization pathway for this compound.

| Reactant | Conditions | Plausible Product | Reaction Type |

|---|---|---|---|

| This compound | Acid Catalyst (e.g., H₂SO₄, PPA), Heat | 2,7-Dimethyl-1,3-benzoxazole | Intramolecular Cyclization / Dehydration |

Catalytic Applications and Reactivity in Specific Reaction Systems

The functional groups within this compound make it a potentially versatile substrate in various catalytic reaction systems. The reactivity can be targeted at the phenolic hydroxyl, the amide group, or the aromatic ring.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can readily participate in O-alkylation and O-acylation reactions in the presence of suitable catalysts. For instance, Williamson ether synthesis conditions (a base such as K₂CO₃ and an alkyl halide) could be employed to introduce an alkoxy group.

Reactivity of the Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic catalytic conditions to yield 2-amino-3-methylphenol and acetic acid.

Reactions involving the Aromatic Ring: The electron-donating nature of the hydroxyl and, to a lesser extent, the acetamido and methyl groups, activates the aromatic ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be directed to the positions ortho and para to the activating groups. For instance, nitration would likely occur at the positions para to the hydroxyl or methyl groups. researchgate.net

Cross-Coupling Reactions: While this compound itself is not directly suited for cross-coupling reactions, its derivatives could be. For example, conversion of the hydroxyl group to a triflate or transformation of the molecule into a halogenated derivative would enable its participation in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki cross-coupling from a bromo-substituted precursor demonstrates the feasibility of such approaches within related systems. nih.gov

The following table outlines some potential catalytic transformations for this compound based on the reactivity of its functional groups.

| Reaction Type | Reagents and Catalysts | Potential Product(s) |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-(2-Alkoxy-6-methylphenyl)acetamide |

| Amide Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) catalyst, H₂O | 2-Amino-3-methylphenol and Acetic Acid |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound derivatives |

Coordination Chemistry of N 2 Hydroxy 6 Methylphenyl Acetamide

Ligand Properties and Chelation Capabilities via Phenolic Oxygen and Amide Nitrogen

N-(2-Hydroxy-6-methylphenyl)acetamide possesses two key functional groups that are pivotal to its role as a ligand in coordination chemistry: a phenolic hydroxyl (-OH) group and an amide (-NH-C=O) group. The spatial arrangement of these groups, ortho to each other on the phenyl ring, allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal ion.

The phenolic oxygen, after deprotonation, becomes a hard donor and readily coordinates to a metal center. The amide group presents two potential donor sites: the amide nitrogen and the carbonyl oxygen. While coordination through the amide nitrogen is possible, it is often the carbonyl oxygen that participates in chelation, especially in neutral or acidic conditions. This is due to the greater Lewis basicity of the carbonyl oxygen. Therefore, this compound can act as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and the carbonyl oxygen. This chelation results in the formation of a stable six-membered ring, which is thermodynamically favored.

The presence of the methyl group at the 6-position on the phenyl ring can introduce steric hindrance, which may influence the coordination geometry of the resulting metal complexes. This steric effect can affect the stability and reactivity of the complexes.

Table 1: Potential Donor Atoms and Chelation Modes of this compound

| Donor Atom | Functional Group | Coordination Mode | Resulting Chelate Ring Size |

| Phenolic Oxygen | Hydroxyl (-OH) | Monodentate | - |

| Carbonyl Oxygen | Amide (-C=O) | Monodentate | - |

| Phenolic Oxygen & Carbonyl Oxygen | Hydroxyl & Amide | Bidentate | 6-membered |

| Phenolic Oxygen & Amide Nitrogen | Hydroxyl & Amide | Bidentate | 5-membered |

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents used include ethanol, methanol (B129727), or dimethylformamide (DMF).

The general synthetic procedure involves dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in the chosen solvent. The reaction mixture is then typically heated under reflux for a specific period to ensure the completion of the reaction. Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

Characterization of the newly synthesized complexes is carried out using a variety of analytical and spectroscopic techniques. Elemental analysis (CHN) is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent can indicate whether the complex is an electrolyte or a non-electrolyte. Magnetic susceptibility measurements at room temperature provide information about the electronic configuration and the geometry of the metal center.

Table 2: Hypothetical Synthesis and Physical Properties of Metal Complexes of this compound (L)

| Complex Formula | Metal Salt Used | Color | Yield (%) | M.P. (°C) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |

| [CuL₂] | CuCl₂·2H₂O | Green | 85 | >300 | 12.5 |

| [NiL₂]·2H₂O | Ni(NO₃)₂·6H₂O | Pale Green | 80 | 285 (dec.) | 15.2 |

| [CoL₂] | Co(CH₃COO)₂·4H₂O | Pink | 78 | >300 | 10.8 |

| [ZnL₂] | ZnCl₂ | White | 90 | 298 | 11.5 |

Structural Analysis of Coordination Compounds by X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. This method provides precise information about bond lengths, bond angles, coordination geometry around the metal ion, and intermolecular interactions in the solid state.

For metal complexes of this compound, X-ray diffraction studies would be expected to confirm the bidentate coordination of the ligand through the phenolic oxygen and the carbonyl oxygen. The analysis would reveal the specific geometry adopted by the metal center, which could be, for example, square planar for Cu(II) or tetrahedral or octahedral for Ni(II), Co(II), and Zn(II) complexes, depending on the coordination number and the nature of the metal ion.

Table 3: Hypothetical Crystallographic Data for a [Cu(N-(2-Hydroxy-6-methylphenyl)acetamido)₂] Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 15.211 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| V (ų) | 1234.5 |

| Z | 4 |

| R-factor | 0.045 |

| Bond Length (Cu-O_phenol) (Å) | 1.95 |

| Bond Length (Cu-O_carbonyl) (Å) | 1.98 |

| Bond Angle (O_phenol-Cu-O_carbonyl) (°) | 92.5 |

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the nature of metal-ligand interactions in coordination complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion are expected to shift. For this compound, the broad ν(O-H) band of the phenolic group, typically observed around 3200-3400 cm⁻¹, is expected to disappear upon deprotonation and coordination. The ν(C=O) stretching frequency of the amide group, usually found around 1650 cm⁻¹, is expected to shift to a lower wavenumber upon coordination of the carbonyl oxygen to the metal center. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the metal ion and the nature of the electronic transitions. The spectra of the complexes are compared to that of the free ligand. New absorption bands in the visible region are typically due to d-d transitions of the metal ion, and their positions and intensities are characteristic of the coordination geometry. Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., Zn(II) complexes). The chemical shifts of the protons and carbons in the ligand are expected to change upon coordination to the metal ion. The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum would confirm its deprotonation and involvement in bonding.

Table 4: Key Spectroscopic Data for this compound (L) and its Hypothetical Metal Complexes

| Compound | IR ν(O-H) (cm⁻¹) | IR ν(C=O) (cm⁻¹) | UV-Vis λ_max (nm) (Transition) |

| L | 3350 (broad) | 1655 | 280 (π→π), 310 (n→π) |

| [CuL₂] | - | 1620 | 620 (d-d) |

| [NiL₂]·2H₂O | 3400 (H₂O) | 1625 | 410, 650 (d-d) |

| [CoL₂] | - | 1630 | 530 (d-d) |

| [ZnL₂] | - | 1628 | 285 (π→π), 315 (n→π) |

Exploration of Catalytic Applications of Metal Complexes

Metal complexes derived from ligands containing both hard and soft donor atoms are often investigated for their catalytic activity in various organic transformations. The metal complexes of this compound could potentially serve as catalysts due to the ability of the metal center to exist in different oxidation states and to coordinate with substrate molecules.

Potential catalytic applications for these complexes could include:

Oxidation Reactions: Transition metal complexes are well-known catalysts for the oxidation of various organic substrates, such as alcohols and alkenes. The specific metal ion and the coordination environment provided by the ligand would influence the catalytic efficiency and selectivity.

Coupling Reactions: Complexes of metals like palladium or copper could be explored as catalysts in C-C and C-N coupling reactions, which are fundamental processes in organic synthesis.

Polymerization Reactions: Some transition metal complexes can act as initiators or catalysts in the polymerization of olefins and other monomers.

The catalytic performance of these complexes would be influenced by factors such as the nature of the metal ion, the stability of the complex, and the steric and electronic properties of the this compound ligand. Research in this area would involve screening the catalytic activity of the synthesized complexes in model reactions and optimizing the reaction conditions to achieve high yields and selectivities.

Table 5: Hypothetical Catalytic Activity of Metal Complexes in the Oxidation of Benzyl (B1604629) Alcohol

| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) |

| [CuL₂] | 6 | 75 | 92 |

| [NiL₂]·2H₂O | 8 | 60 | 85 |

| [CoL₂] | 6 | 82 | 95 |

| [ZnL₂] | 12 | <5 | - |

Applications in Materials Science and Industrial Chemistry

Role as Chemical Intermediates in Fine Chemical Synthesis

N-(2-Hydroxy-6-methylphenyl)acetamide belongs to the class of N-arylacetamides, which are widely recognized as valuable intermediates in fine chemical synthesis. The acetamide (B32628) moiety (R-CO-NHR) is a crucial functional group and a fundamental component in the synthesis of numerous pharmaceuticals, natural products, agrochemicals, and polymers. nih.gov The presence of both a hydroxyl (-OH) and a methyl (-CH3) group on the phenyl ring of this compound provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds. nih.gov The synthesis of such heterocyclic frameworks is a significant area of organic chemistry, and acetamide derivatives are often employed as starting materials. nih.gov

Potential in the Development of Functional Materials (e.g., Optoelectronic Materials)

While the broader class of organic compounds containing nitrogen is explored for various applications, specific research detailing the direct application of this compound in the development of functional materials like optoelectronic materials is not extensively documented in the public domain. However, the fundamental structure of N-arylacetamides suggests potential in this area. For instance, the incorporation of nitrogen atoms into carbon-based nanostructures, such as graphene quantum dots, has been shown to tune their optoelectronic properties, leading to red-shifted light absorption and enhanced efficiency in solar devices. nih.gov Although this is a very indirect relation, the presence of the nitrogen-containing acetamide group in this compound indicates a potential, yet unexplored, avenue for research into novel functional materials. Further investigation is required to determine if this specific compound can be utilized in the synthesis of materials with unique optical or electronic properties.

Contributions to Agrochemical and Pharmaceutical Intermediate Production

The N-arylacetamide scaffold is a common feature in many bioactive molecules, highlighting the importance of compounds like this compound as potential intermediates in the production of agrochemicals and pharmaceuticals.

In the agrochemical sector, related compounds have shown biological activity. For example, a derivative, N-(2-hydroxy-6-nitrophenyl)acetamide, has been synthesized and studied in the context of its effects on plants, where it can be glucosylated, a common detoxification pathway in vegetation. mdpi.com This research into how plants metabolize such compounds is crucial for developing new and effective agrochemicals.